(3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester
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Overview
Description
(3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Organophosphorus Compounds Synthesis
A study by Pedersen and Lawesson (1974) explored the reaction of 3-oxo esters with p-methoxyphenyl-thionophosphine sulfide, resulting in 3H-1,2-dithiole-3-thiones. This research contributes to the broader field of organophosphorus chemistry, which is vital for various industrial and pharmaceutical applications (Pedersen & Lawesson, 1974).
Synthesis of Fluorine Compounds
Pimenova et al. (2003) conducted a study on synthesizing and reacting 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This compound's synthesis and reactions contribute to the development of fluorine-containing organic compounds, which have critical applications in medicinal chemistry and material science (Pimenova et al., 2003).
Enzymatic Resolution in Drug Synthesis
Shibatani, Matsumae, and Tosa (1992) focused on the enzymatic resolution of an optically active phenylglycidate methyl ester, a crucial intermediate for synthesizing diltiazem, a coronary vasodilator. This study highlights the role of enzymatic methods in producing optically pure compounds for pharmaceutical use (Shibatani et al., 1992).
Development of Bifunctional Pharmacological Compounds
Watermeyer, Chibale, and Caira (2009) reported on the synthesis of pharmacologically relevant compounds containing dihydropyrimidone and chloroquinoline moieties. This research contributes to the design and development of new drugs with potential therapeutic applications (Watermeyer et al., 2009).
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
dimethyl (3S)-3-(4-methoxyphenyl)-4-oxo-3-propan-2-yldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O6/c1-10(2)16(11-6-8-12(22-3)9-7-11)13(19)17(14(20)23-4)18(16)15(21)24-5/h6-10H,1-5H3/t16-/m0/s1 |
InChI Key |
MFCNPPLTGGUOKM-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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